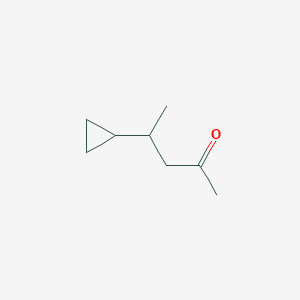

4-Cyclopropylpentan-2-one

Description

4-Cyclopropylpentan-2-one is a cyclic ketone featuring a cyclopropyl substituent at the fourth carbon of a pentan-2-one backbone. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure. Structural analogs and related cycloalkane derivatives provide insights into its behavior .

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-cyclopropylpentan-2-one |

InChI |

InChI=1S/C8H14O/c1-6(5-7(2)9)8-3-4-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

RFEIHQGJGISPIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C1CC1 |

Origin of Product |

United States |

Scientific Research Applications

4-Cyclopropylpentan-2-one is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Cyclopropylpentan-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved are typically specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-cyclopropylpentan-2-one, comparisons are drawn with compounds sharing ketone functionalities and cyclic substituents. Key examples include:

4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one

- Structure : Features a cyclohexyl ring substituted with an isopropyl group at the fourth carbon, along with a methyl branch and ketone group.

- Key Differences: The cyclohexyl ring (six-membered) reduces ring strain compared to cyclopropyl (three-membered), leading to lower reactivity in reactions involving ring-opening or strain relief.

4-Methyl-2-(1-methylethylidene)-cyclopentanone

- Structure: A cyclopentanone derivative with a methyl group at C4 and an isopropylidene substituent at C2.

- Key Differences: The five-membered cyclopentane ring offers intermediate strain compared to cyclopropane, influencing thermal stability and solubility. The conjugated enone system (C2 isopropylidene) increases electrophilicity at the ketone, making it more reactive toward nucleophiles than 4-cyclopropylpentan-2-one .

(4R,5R)-4,5-O-Isopropylidene-cyclopent-2-enone

- Structure: A cyclopentenone with an isopropylidene ketal protecting group at C4 and C3.

- Key Differences: The α,β-unsaturated ketone (enone) system enables conjugation, enhancing UV absorption and reactivity in Diels-Alder reactions. The isopropylidene group stabilizes the ring conformation, reducing ring strain effects compared to 4-cyclopropylpentan-2-one .

Physicochemical Properties and Reactivity Trends

The table below summarizes inferred properties based on structural analogs and substituent effects:

| Compound | Molecular Weight (g/mol) | Ring Strain | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| 4-Cyclopropylpentan-2-one | ~140.2 (estimated) | High | ~180–200 (est.) | Low |

| 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one | 238.4 (reported) | Low | 250–270 | Very low |

| 4-Methyl-2-(1-methylethylidene)-cyclopentanone | 152.2 (estimated) | Moderate | 190–210 (est.) | Moderate |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.